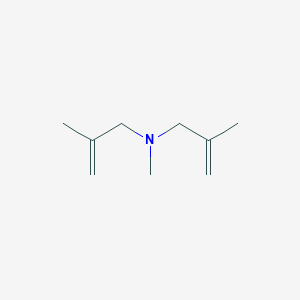
N,2-dimethyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE, also known by its CAS number 52444-15-2, is a versatile small molecule scaffold. It is primarily used in research and industrial applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE typically involves the reaction of 2-methylprop-2-en-1-amine with methylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The compound is often produced in large quantities for use in various applications, including pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding oxides, while reduction results in the formation of amines or alcohols .
Scientific Research Applications
METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-2-en-1-amine: A related compound with similar reactivity but different applications.
Methylamine: A simpler amine with broader industrial use but less specificity in research applications.
Uniqueness
METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE is unique due to its dual methyl and prop-2-en-1-yl groups, which confer specific reactivity and versatility. This makes it particularly valuable in specialized research and industrial applications where other amines may not be as effective .
Properties
CAS No. |
52444-15-2 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N,2-dimethyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-8(2)6-10(5)7-9(3)4/h1,3,6-7H2,2,4-5H3 |
InChI Key |
SZTLNSMSDRAAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN(C)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


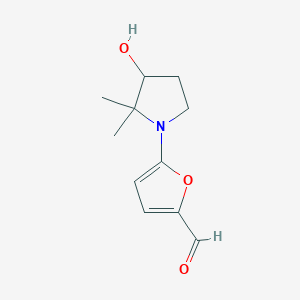


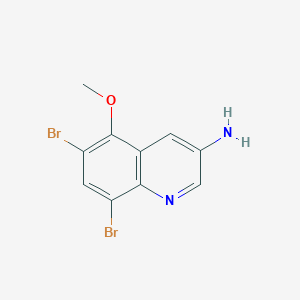
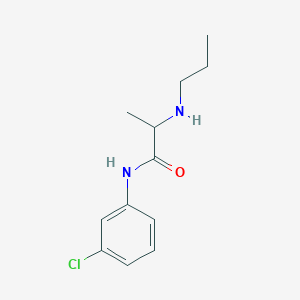
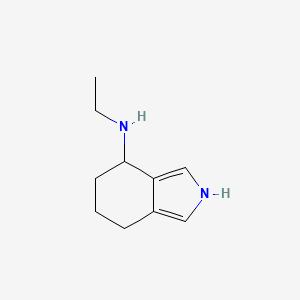
![1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid](/img/structure/B13211013.png)
![10-Methyl-1-oxaspiro[5.5]undecan-7-amine](/img/structure/B13211016.png)
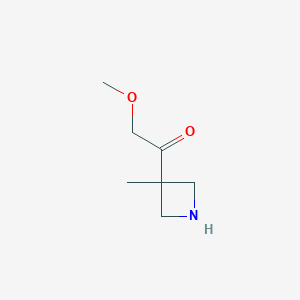
![4-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13211019.png)
![2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile](/img/structure/B13211023.png)
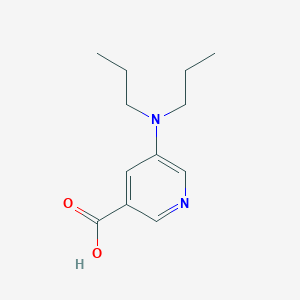
![4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13211033.png)

